molecular formula C24H27N3O2 B11305957 N-[4-(diethylamino)benzyl]-4-methoxy-N-(pyridin-2-yl)benzamide

N-[4-(diethylamino)benzyl]-4-methoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11305957
M. Wt: 389.5 g/mol
InChI Key: RRPDRDCJWZFQOH-UHFFFAOYSA-N
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Description

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound with a unique structure that includes a diethylamino group, a methoxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(diethylamino)benzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-aminopyridine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
  • N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PHENYL)BENZAMIDE
  • N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-3-YL)BENZAMIDE

Uniqueness

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, while the methoxy and pyridinyl groups contribute to its stability and potential for diverse interactions .

This comprehensive overview highlights the significance of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE in various scientific domains

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-4-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C24H27N3O2/c1-4-26(5-2)21-13-9-19(10-14-21)18-27(23-8-6-7-17-25-23)24(28)20-11-15-22(29-3)16-12-20/h6-17H,4-5,18H2,1-3H3

InChI Key

RRPDRDCJWZFQOH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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